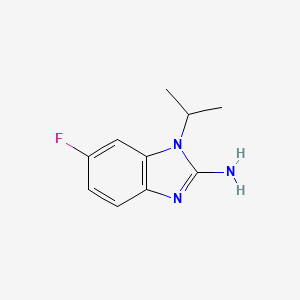

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

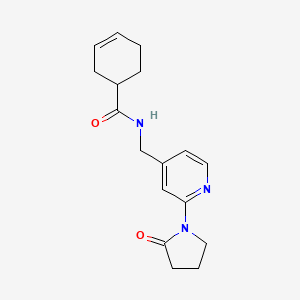

“6-Fluoro-1-propan-2-ylbenzimidazol-2-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole . They are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .

Molecular Structure Analysis

Benzimidazoles have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-1-propan-2-ylbenzimidazol-2-amine” would depend on its specific structure. Benzimidazoles are generally stable compounds and can exhibit both basic and acidic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Researchers have developed methodologies for synthesizing fluorobenzimidazoles, a category that includes compounds like 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine, by employing innovative strategies such as solid-phase approaches and one-bead-two-compound methods. These methods allow for the efficient introduction of fluorine atoms into heterocycles, providing two distinct scaffolds simultaneously, which could be leveraged in the development of new pharmaceuticals or materials (Ji, Pan, & Wei, 2004).

Applications in OLED Technology

Fluorinated benzimidazole derivatives have shown promise in organic light-emitting diode (OLED) technology. A novel bipolar fluorophore incorporating a phenanthroimidazole chromophore demonstrated impressive performance as the emitting layer in OLEDs. This suggests that 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine derivatives could find applications in the development of high-efficiency, low roll-off OLEDs for use in display and lighting technologies (Liu et al., 2016).

Fluorescent Sensing Applications

The development of fluorescent sensors for amine vapor detection is another area where fluorinated benzimidazoles are being explored. These compounds, through aggregation-induced emission (AIE) properties, allow for the sensitive and selective detection of volatile amine vapors, which is crucial for environmental monitoring, food safety, and medical diagnostics (Gao et al., 2016).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of fluorobenzimidazole derivatives have been investigated, with some compounds showing activity comparable or slightly superior to established medicinal standards. This highlights the potential of 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine and its derivatives in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Radiopharmaceutical Synthesis

In the field of nuclear medicine, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of research. Compounds structurally related to 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine have been used to develop novel PET radioligands for imaging hypoxia and monoamine oxidase B (MAO-B), suggesting the potential use of fluorinated benzimidazoles in diagnostic imaging (Ohkubo et al., 2021; Nag et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-1-propan-2-ylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNRWCLRWOTCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)F)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)

![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)